3-(Naphthalen-2-YL)isonicotinic acid
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Overview
Description
3-(Naphthalen-2-YL)isonicotinic acid is a compound that combines the structural features of naphthalene and isonicotinic acid Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, while isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-YL)isonicotinic acid typically involves the coupling of naphthalene derivatives with isonicotinic acid or its derivatives. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This method allows for the attachment of various substituents to tailor the chemical structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki cross-coupling reaction or other similar coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-YL)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
3-(Naphthalen-2-YL)isonicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-YL)isonicotinic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, isonicotinic acid derivatives are known to inhibit the formation of mycobacterial cell walls, making them effective against tuberculosis . The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Naphthalene derivatives: Compounds containing the naphthalene structure, such as 2-(naphthalen-2-yl)benzoic acid.
Uniqueness
3-(Naphthalen-2-YL)isonicotinic acid is unique due to its combination of naphthalene and isonicotinic acid structures. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its uniqueness.
Properties
IUPAC Name |
3-naphthalen-2-ylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)14-7-8-17-10-15(14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUMPCHUKABOPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=CN=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540641 |
Source
|
Record name | 3-(Naphthalen-2-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30540641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100004-78-2 |
Source
|
Record name | 3-(Naphthalen-2-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30540641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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